molecular formula C5H15Br2N3S B6599511 dl-S-2-Aminobutylisothiouronium bromide hydrobromide CAS No. 102274-22-6

dl-S-2-Aminobutylisothiouronium bromide hydrobromide

Cat. No. B6599511
CAS RN: 102274-22-6
M. Wt: 309.07 g/mol
InChI Key: NICDYIQSKYACMJ-UHFFFAOYSA-N
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Description

DL-S-2-Aminobutylisothiouronium bromide hydrobromide (ABI) is a derivative of the amino acid cysteine and is widely used in scientific research. It is a versatile reagent and has many applications in biochemistry, physiology, and pharmacology. ABI is a powerful tool for studying the structure and function of proteins, as well as for developing new drugs.

Scientific Research Applications

Dl-S-2-Aminobutylisothiouronium bromide hydrobromide has a variety of applications in scientific research. It is used in the study of proteins, as it can be used to identify and quantify proteins. It is also used to study the structure and function of proteins, as well as to develop new drugs. This compound is also used to study the biochemical and physiological effects of drugs and other compounds, as it can be used to identify and quantify the effects of these compounds.

Mechanism of Action

Dl-S-2-Aminobutylisothiouronium bromide hydrobromide works by binding to proteins, which then alters the proteins’ structure and function. This binding is reversible, and the protein can be released from the this compound complex once the binding is complete. This compound also has an effect on the biochemical and physiological processes of cells, as it can affect the activity of enzymes, hormones, and other molecules.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, hormones, and other molecules, as well as to alter the structure and function of proteins. This compound has also been shown to affect the metabolism of cells, as well as to modulate the immune system.

Advantages and Limitations for Lab Experiments

Dl-S-2-Aminobutylisothiouronium bromide hydrobromide has a number of advantages for laboratory experiments. It is relatively inexpensive, and it is easy to use. It is also a very versatile reagent, as it can be used to study a variety of proteins and biochemical and physiological processes. However, this compound does have some limitations. It is not very stable in solution, and it can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for dl-S-2-Aminobutylisothiouronium bromide hydrobromide research. One potential direction is the development of new methods for synthesizing this compound. Another potential direction is the development of new methods for studying proteins and biochemical and physiological processes using this compound. Additionally, this compound could be used to develop new drugs and therapies, as well as to study the effects of existing drugs and therapies. Finally, this compound could be used to study the effects of environmental pollutants on proteins and biochemical and physiological processes.

Synthesis Methods

Dl-S-2-Aminobutylisothiouronium bromide hydrobromide is typically synthesized from cysteine by a two-step process. In the first step, cysteine is reacted with thiourea and bromine to form the intermediate, S-2-amino-1-bromobutylisothiouronium bromide. This intermediate is then reacted with sodium bicarbonate in the presence of a base to form this compound.

properties

IUPAC Name

4-aminobutyl carbamimidothioate;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3S.2BrH/c6-3-1-2-4-9-5(7)8;;/h1-4,6H2,(H3,7,8);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICDYIQSKYACMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCSC(=N)N)CN.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30907311
Record name 4-Aminobutyl carbamimidothioate--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30907311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33977-39-8, 62278-78-8, 102274-22-6
Record name Pseudourea, 2-(4-aminobutyl)-2-thio-, dihydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033977398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudourea, (2-aminobutyl)-2-thio-, dihydrobromide, dl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062278788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobutyl carbamimidothioate--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30907311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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